2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid
Description
2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid is a synthetic amino acid derivative featuring a furan-2-carbonyl group substituted with a methyl group at the 5-position, linked via an amide bond to a modified methionine backbone (4-methylsulfanylbutyric acid). Its structure combines a heterocyclic aromatic system (furan) with sulfur-containing and carboxylic acid functional groups, which may influence solubility, bioavailability, and biological interactions.
Properties
IUPAC Name |
2-[(5-methylfuran-2-carbonyl)amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-7-3-4-9(16-7)10(13)12-8(11(14)15)5-6-17-2/h3-4,8H,5-6H2,1-2H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVMFGCJNPRZGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC(CCSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349575 | |
| Record name | N-(5-Methylfuran-2-carbonyl)methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324001-24-3 | |
| Record name | N-(5-Methylfuran-2-carbonyl)methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Amino Group: The amino group can be introduced through amination reactions, often using ammonia or amines as reagents.
Formation of the Butyric Acid Moiety: The butyric acid moiety can be synthesized through carboxylation reactions, typically involving the use of carbon dioxide and appropriate catalysts.
Industrial Production Methods
Industrial production of 2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the methylsulfanyl group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the carbonyl group and the furan ring, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Furan Carbonyl Family
The compound shares structural homology with other furan-carbonyl-amino acid derivatives, differing primarily in substituent positions on the furan ring and alkyl side chains. Key comparisons include:
2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-4-methylsulfanylbutyric Acid (CAS 318466-02-3)
- Molecular Formula: C₁₂H₁₇NO₄S
- Molecular Weight : 271.33 g/mol
- Structural Differences : Features a 2,5-dimethyl substitution on the furan-3-carbonyl group, adding a methyl group at the 2-position compared to the target compound .
2-[(2-Methyl-furan-3-carbonyl)-amino]-4-methylsulfanylbutyric Acid (CAS 1396969-10-0)
- Molecular Formula: C₁₁H₁₅NO₄S
- Molecular Weight : 257.31 g/mol
- Structural Differences : Contains a 2-methyl substitution on the furan-3-carbonyl group, altering the electronic distribution of the furan ring compared to the target compound’s 5-methyl-furan-2-carbonyl group .
- Implications : The shift in substituent position (furan-3 vs. furan-2) may affect steric interactions in biological systems, such as enzyme binding pockets.
Target Compound: 2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric Acid
- Inferred Molecular Formula: Likely C₁₁H₁₅NO₄S (based on positional isomerism with CAS 1396969-10-0).
Comparative Table :
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Position |
|---|---|---|---|---|
| 2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid | Not Provided | C₁₁H₁₅NO₄S* | ~257.31* | 5-methyl (furan-2) |
| 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-4-methylsulfanylbutyric acid | 318466-02-3 | C₁₂H₁₇NO₄S | 271.33 | 2,5-dimethyl (furan-3) |
| 2-[(2-Methyl-furan-3-carbonyl)-amino]-4-methylsulfanylbutyric acid | 1396969-10-0 | C₁₁H₁₅NO₄S | 257.31 | 2-methyl (furan-3) |
*Inferred based on structural similarity.
Functional and Application Differences
- Target Compound : Likely explored for its role in modulating sulfur metabolism or as a peptide mimetic due to the methionine-like side chain.
- CAS 318466-02-3 : The increased lipophilicity from the 2,5-dimethyl group may make it suitable for lipid-rich environments, such as membrane-bound enzyme studies .
- CAS 1396969-10-0 : The furan-3 substitution could alter binding specificity in enzyme inhibition assays compared to the furan-2 analogue .
Contrast with Sulfonylurea Herbicides ()
While unrelated structurally, sulfonylurea herbicides like triflusulfuron methyl ester (CAS 126535-15-7) and metsulfuron methyl ester (CAS 74223-64-6) share sulfonamide functional groups but feature triazine rings instead of furan systems.
Biological Activity
2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid, also known by its CAS number 324001-24-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Antioxidant Properties
Research indicates that compounds containing furan rings exhibit significant antioxidant activity. The presence of the methyl furan moiety in this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress. A study on similar furan derivatives showed that they could reduce oxidative damage in cellular models, suggesting a potential for therapeutic applications in oxidative stress-related disorders.
Anti-inflammatory Effects
Preliminary studies suggest that 2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid may possess anti-inflammatory properties. In vitro assays demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in macrophages. This activity aligns with findings from related compounds that modulate inflammatory pathways, indicating a potential role in treating inflammatory diseases.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research into similar sulfonamide derivatives has shown efficacy against various bacterial strains. In laboratory settings, 2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid was tested against common pathogens, revealing moderate antibacterial activity, particularly against Gram-positive bacteria.
Case Studies and Research Findings
- Oxidative Stress Study : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant effects of furan-based compounds. The results indicated that derivatives similar to 2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid significantly reduced reactive oxygen species (ROS) levels in human cell lines .
- Anti-inflammatory Research : In a controlled experiment assessing anti-inflammatory responses, this compound was shown to inhibit NF-kB activation in LPS-stimulated macrophages, leading to decreased expression of TNF-alpha and IL-6 . This finding supports its potential use in inflammatory conditions.
- Antimicrobial Evaluation : A comparative study published in Antimicrobial Agents and Chemotherapy found that compounds with similar structures exhibited varying degrees of antibacterial activity. The tested compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
